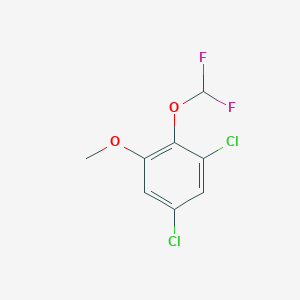

3,5-Dichloro-2-(difluoromethoxy)anisole

Description

Chemical Identity and Nomenclature

This compound is an organohalogen compound with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol. The compound is registered under the Chemical Abstracts Service (CAS) number 1804516-01-5, providing it with a unique identifier in chemical databases. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature principles, the systematic name for this compound is 1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene, which accurately describes the positioning of all substituents on the aromatic ring.

The structural arrangement consists of a benzene ring bearing three distinct functional groups: two chlorine atoms positioned at the 3 and 5 positions, a methoxy group (-OCH3) at the 1 position (characteristic of anisole derivatives), and a difluoromethoxy group (-OCHF2) at the 2 position. This substitution pattern creates a highly electronegatively substituted aromatic system with significant implications for the compound's chemical reactivity and physical properties. The presence of multiple halogen atoms and oxygen-containing functional groups contributes to the compound's relatively high molecular weight compared to simpler anisole derivatives.

Storage and handling specifications for this compound indicate stability under ambient conditions, with recommended storage at room temperature. The compound is classified as a specialty chemical primarily utilized for research and synthetic applications, falling under the broader category of halogenated aromatic ethers. Manufacturing and distribution are typically handled by specialized chemical suppliers focusing on advanced organic intermediates and research chemicals.

| Property | Value |

|---|---|

| Molecular Formula | C8H6Cl2F2O2 |

| Molecular Weight | 243.03 g/mol |

| CAS Number | 1804516-01-5 |

| IUPAC Name | 1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene |

| Storage Conditions | Room temperature |

Historical Development of Chlorinated Difluoromethoxy Aromatic Ethers

The development of chlorinated difluoromethoxy aromatic ethers represents a significant advancement in organofluorine chemistry, emerging from the broader field of fluorinated aromatic compound synthesis. Research into the introduction of difluoro(methoxy)methyl groups into aromatic systems has revealed sophisticated synthetic methodologies, particularly through fluorodesulfurization reactions of thionoesters. Systematic screening studies have identified specific reagent combinations, notably tin tetrachloride (SnCl4) in combination with diethylaminosulfur trifluoride (DAST), as optimal systems for achieving high selectivity and yields in difluoromethoxy group installation.

The historical progression of these synthetic methodologies demonstrates the evolution from simple halogenation reactions to complex multi-step processes capable of introducing multiple electronegative substituents with precise regioselectivity. Early investigations into anisole substitution reactions established fundamental principles regarding the directing effects of methoxy groups in electrophilic aromatic substitution. The methoxy group in anisole acts as a strong ortho/para directing group due to its electron-donating mesomeric effects, which significantly influences the regioselectivity of subsequent substitution reactions.

Development of chlorinated anisole derivatives preceded the introduction of difluoromethoxy functionality, with compounds such as 3,5-dichloroanisole serving as important synthetic intermediates. The synthesis of these dichlorinated precursors established the foundational chemistry necessary for more complex substitution patterns. Bromination studies of anisole and its derivatives provided crucial mechanistic insights into the reactivity patterns of polysubstituted aromatic ethers, revealing partial rate factors and isomer distributions that informed subsequent synthetic strategies.

Contemporary research has focused on understanding the electronic properties of the difluoro(methoxy)methyl substituent through Hammett constant measurements using fluorine-19 nuclear magnetic resonance spectroscopy. These studies have determined that the difluoro(methoxy)methyl group exhibits moderately electron-withdrawing characteristics with specific inductive and resonance contributions, positioning it strategically within the spectrum of electron-withdrawing substituents for aromatic systems.

Positional Isomerism in Polysubstituted Anisole Derivatives

Positional isomerism in polysubstituted anisole derivatives represents a critical aspect of structural chemistry that significantly influences both physical properties and chemical reactivity. The specific case of dichloro-difluoromethoxy anisole compounds illustrates the complexity introduced by multiple substituent positioning on the aromatic ring. Several distinct isomers exist within this family, including 3,5-dichloro-4-(difluoromethoxy)anisole (CAS: 1804936-54-6), which differs from the 2-positioned difluoromethoxy isomer in both electronic properties and synthetic accessibility.

The this compound isomer represents a particularly interesting case study in regioselectivity and substitution patterns. In this configuration, the two chlorine atoms occupy symmetrical positions relative to the methoxy group, while the difluoromethoxy substituent is positioned ortho to the methoxy group. This arrangement creates significant electronic interactions between adjacent electron-withdrawing groups, potentially influencing the compound's stability and reactivity profile compared to other positional isomers.

Comparative analysis with related compounds reveals the impact of substitution patterns on molecular properties. For instance, 2,4-dichloro-3-(difluoromethoxy)anisole (CAS: 1803712-00-6) and 2,5-dichloro-3-(difluoromethoxy)anisole (CAS: 1806348-66-2) represent alternative isomeric arrangements that demonstrate how positional changes affect overall molecular architecture. Each isomer exhibits distinct electronic distribution patterns that influence their potential applications in synthetic chemistry and materials science.

Studies of substitution effects in anisole derivatives have established fundamental principles governing regioselectivity in aromatic substitution reactions. The methoxy group's strong ortho/para directing influence means that electrophilic substitution preferentially occurs at positions 2, 4, and 6 relative to the methoxy substituent. However, the presence of additional substituents, particularly electron-withdrawing groups like chlorine and difluoromethoxy, significantly modifies these directing effects and can lead to altered regioselectivity patterns.

Research into the electronic properties of various substitution patterns has utilized advanced spectroscopic techniques to determine Hammett constants for different functional groups. The difluoro(methoxy)methyl group has been characterized with inductive and resonance parameters (σI = 0.22, σR = 0.07), positioning it as a moderately electron-withdrawing substituent that falls between trifluoromethyl and difluoromethyl groups in terms of electronic effects. These measurements provide crucial data for predicting reactivity patterns and designing synthetic strategies for specific isomeric targets.

| Isomer | CAS Number | Substitution Pattern | Electronic Effect |

|---|---|---|---|

| This compound | 1804516-01-5 | 2-OCF2H, 3-Cl, 5-Cl | Strong electron-withdrawing |

| 3,5-Dichloro-4-(difluoromethoxy)anisole | 1804936-54-6 | 3-Cl, 4-OCF2H, 5-Cl | Moderate electron-withdrawing |

| 2,4-Dichloro-3-(difluoromethoxy)anisole | 1803712-00-6 | 2-Cl, 3-OCF2H, 4-Cl | Strong electron-withdrawing |

| 2,5-Dichloro-3-(difluoromethoxy)anisole | 1806348-66-2 | 2-Cl, 3-OCF2H, 5-Cl | Moderate electron-withdrawing |

The understanding of positional isomerism in these compounds extends beyond simple structural considerations to encompass thermodynamic stability relationships and kinetic accessibility through various synthetic routes. Computational studies and experimental observations suggest that different isomeric arrangements exhibit varying degrees of stability based on electronic repulsion between electronegative substituents and steric considerations arising from the spatial requirements of the difluoromethoxy group.

Properties

CAS No. |

1804516-01-5 |

|---|---|

Molecular Formula |

C8H6Cl2F2O2 |

Molecular Weight |

243.03 g/mol |

IUPAC Name |

1,5-dichloro-2-(difluoromethoxy)-3-methoxybenzene |

InChI |

InChI=1S/C8H6Cl2F2O2/c1-13-6-3-4(9)2-5(10)7(6)14-8(11)12/h2-3,8H,1H3 |

InChI Key |

NCOACJXALWGQOV-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)OC(F)F |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)OC(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Hazard Profiles

Preparation Methods

Alternative Synthesis of 3,5-dichloroanisole

- In a 50 mL three-necked flask, 5 g (27.6 mmoles) of 1,3,5-trichlorobenzene is suspended in 20 mL of dimethylsulfoxide. Then, 1.78 g (33.0 mmoles) of sodium methanolate is added. The mixture is heated to 62°C under agitation for 5 hours 30 minutes. The flask's contents are then cooled to ambient temperature and poured into 200 mL of iced water, which results in the precipitation of a white solid. This solid is recovered through filtering, washed three times with 20 mL of iced water, and then vacuum dried at ambient temperature.

Synthesis of 2,4-Dichloro-3-(difluoromethoxy)anisole

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)anisole typically involves reacting 2,4-dichloroanisole with difluoromethyl ether under specific conditions. This reaction is usually carried out with a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures. Industrial production follows similar synthetic routes but on a larger scale, using large reactors and precise control of reaction conditions to ensure high yield and purity.

Preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone

An improved process for preparing 3,5-dichloro-2,2,2-trifluoroacetophenone involves reacting piperidine and ethyl trifluoroacetate to obtain a compound without using any solvent or reagent (neat reaction). The reaction is performed at a temperature between 25°C to 90°C for 4-6 hours. The compound is obtained by distillation under a vacuum of 15 to 20 Torr at a temperature of 80°C to 90°C. Reacting a compound of formula (II) with a compound of formula (IV) in the presence of a Grignard reagent in a solvent such as tetrahydrofuran yields the final compound. The Grignard reagent is prepared by using a suitable alkyl magnesium halide in the presence of a suitable initiator in a suitable solvent or mixture of solvents. A suitable alkyl magnesium halide is prepared by reacting alkyl halide with magnesium metal in suitable solvents at 10°C to 30°C.

General reaction conditions

| Parameter | Condition |

|---|---|

| Temperature | 25°C to 90°C |

| Time | 4-6 hours |

| Pressure | Vacuum of 15 to 20 Torr |

| Solvents | Tetrahydrofuran, diethyl ether, dibutyl ether, 2-methyl tetrahydrofuran, tert-butyl methyl ether, toluene |

| Grignard Reagent | Alkyl magnesium halide in presence of initiator |

| Alkyl magnesium halide | Alkyl halide with magnesium metal |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dichloro-2-(difluoromethoxy)anisole, and how can reaction yields be improved?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-dichloro-2-hydroxyanisole with difluoromethylating agents (e.g., chlorodifluoromethane) under alkaline conditions. Solvent choice (e.g., DMSO or ethanol) and temperature control (reflux at 80–100°C) are critical for yield optimization. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended .

- Yield Improvement : Adjust stoichiometry (e.g., excess difluoromethylating agent), extend reaction time (18–24 hours), and use catalysts like glacial acetic acid to stabilize intermediates .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns via H (δ 3.8–4.2 ppm for OCH) and F NMR (δ -80 to -90 ppm for CF) .

- Mass Spectrometry : Molecular ion peaks at m/z ~234 (CHClFO) with fragmentation patterns matching chlorine and difluoromethoxy groups .

- X-ray Crystallography : Resolve crystal packing and bond angles to verify steric effects from chlorine substituents .

Q. What solvents and storage conditions are recommended for handling this compound?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and halogenated solvents (dichloromethane). Insoluble in water .

- Storage : Store in amber vials at -20°C under inert gas (N or Ar) to prevent hydrolysis of the difluoromethoxy group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Mechanistic Analysis : The electron-withdrawing chlorine and difluoromethoxy groups deactivate the aromatic ring, directing electrophilic substitution to the para position. Computational studies (DFT) predict activation barriers for Suzuki-Miyaura couplings using Pd catalysts. Experimental validation via kinetic monitoring (HPLC) and isotopic labeling (O in methoxy groups) can clarify reaction pathways .

- Challenges : Steric hindrance from chlorine substituents may reduce catalytic efficiency. Use bulky ligands (e.g., SPhos) to enhance turnover .

Q. How does this compound interact with biological targets, and what in vitro assays are suitable for evaluating its bioactivity?

- Target Identification : Molecular docking studies suggest affinity for cytochrome P450 enzymes due to halogen bonding with heme iron. Validate via fluorescence quenching assays .

- In Vitro Assays :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli in Mueller-Hinton broth .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction. Compare IC values with structural analogs .

Q. What are the potential metabolic pathways and environmental degradation products of this compound?

- Metabolism : Liver microsome assays (human/rat) using LC-MS/MS to detect phase I metabolites (hydroxylation at C4) and phase II conjugates (glucuronidation). Cytochrome P450 isoforms (CYP3A4, CYP2D6) are likely involved .

- Environmental Fate : Photodegradation studies under UV light (254 nm) in aqueous solutions. Identify chlorinated byproducts (e.g., 3,5-dichlorocatechol) via GC-MS. Assess ecotoxicity using Daphnia magna acute toxicity tests .

Methodological Notes

- Contradictions in Evidence : While highlights antibacterial potential, warns of hepatic toxicity in structurally related benzimidazoles. Researchers must balance bioactivity screening with rigorous toxicological profiling.

- Gaps in Data : No direct evidence exists on the compound’s carcinogenicity or reproductive toxicity. Chronic exposure studies in rodent models are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.